molecular formula C10H14N2S B14282678 Cyano(cycloheptylidene)ethanethioamide CAS No. 129339-94-2

Cyano(cycloheptylidene)ethanethioamide

Cat. No.: B14282678
CAS No.: 129339-94-2
M. Wt: 194.30 g/mol
InChI Key: LSGHLXWVKKSUKF-UHFFFAOYSA-N
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Description

Cyano(cycloheptylidene)ethanethioamide is a thioamide derivative featuring a seven-membered cycloheptylidene ring fused to a cyano-substituted ethanethioamide backbone. Thioamides, characterized by the substitution of an oxygen atom with sulfur in the amide group, exhibit unique electronic and steric properties that enhance their reactivity and biological activity .

Properties

CAS No.

129339-94-2

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-cyano-2-cycloheptylideneethanethioamide

InChI

InChI=1S/C10H14N2S/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13)

InChI Key

LSGHLXWVKKSUKF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(C#N)C(=S)N)CC1

Origin of Product

United States

Preparation Methods

Formation of Cyano(cycloheptylidene)acetamide

Cycloheptanone undergoes condensation with cyanoacetamide in the presence of a base catalyst, typically piperidine or morpholine, to yield cyano(cycloheptylidene)acetamide. The reaction proceeds via nucleophilic attack of the enolate of cyanoacetamide on the carbonyl carbon of cycloheptanone, followed by dehydration.

Reaction Conditions:

  • Solvent: Ethanol or toluene
  • Temperature: Reflux (78–110°C)
  • Catalyst: Morpholine (10 mol%)
  • Yield: 70–85%

Mechanistic Insight:
The base deprotonates cyanoacetamide, generating an enolate that attacks the electrophilic carbonyl carbon of cycloheptanone. Subsequent β-elimination of water forms the α,β-unsaturated nitrile intermediate.

Thionation to Ethanethioamide

The acetamide intermediate is converted to the thioamide derivative using phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene or xylene.

Reaction Conditions:

  • Solvent: Toluene
  • Temperature: 80–100°C
  • Thionating Agent: P₄S₁₀ (1.2 equiv)
  • Yield: 60–75%

Mechanistic Pathway:
P₄S₁₀ acts as a sulfur-transfer agent, replacing the oxygen atom in the amide group with sulfur via nucleophilic substitution. The reaction is highly exothermic, necessitating controlled addition to prevent side reactions.

One-Pot Synthesis via DBU-Catalyzed Tandem Reaction

Recent advances have enabled a streamlined one-pot synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a dual-purpose base and catalyst. This method combines cycloheptanone, cyanoacetamide, and a sulfur source in a single reaction vessel.

Reaction Conditions:

  • Solvent: 1,4-Dioxane
  • Temperature: 70–85°C
  • Catalyst: DBU (10 mol%)
  • Sulfur Source: Elemental sulfur or thiourea
  • Yield: 80–90%

Key Advantages:

  • Eliminates isolation of intermediates.
  • DBU enhances both enolate formation and sulfur incorporation, reducing reaction time to 12–24 hours.

Data Table 1: Optimization of One-Pot Synthesis Parameters

Parameter Range Tested Optimal Value Impact on Yield
DBU Concentration 5–20 mol% 10 mol% Maximizes at 10%
Temperature 60–100°C 80°C >85°C degrades product
Sulfur Equivalents 1.0–2.0 equiv 1.5 equiv Higher equiv increases side products

Hydrogen Sulfide-Mediated Thioamidation

Direct conversion of cyano(cycloheptylidene)acetonitrile to the thioamide is achievable via treatment with hydrogen sulfide (H₂S) under alkaline conditions. This method bypasses the need for P₄S₁₀, offering a greener alternative.

Reaction Conditions:

  • Solvent: Ethanol saturated with H₂S
  • Base: Sodium ethoxide (NaOEt)
  • Temperature: 0–5°C (initial), then 70°C
  • Yield: 65–78%

Procedure Overview:

  • A solution of cyano(cycloheptylidene)acetonitrile in ethanol is cooled to 0°C and saturated with H₂S.
  • NaOEt is added to maintain alkaline pH, facilitating nucleophilic attack of HS⁻ on the nitrile group.
  • The mixture is heated to 70°C for 5 hours to complete the thioamidation.

Challenges:

  • Strict control of H₂S flow is required to prevent over-sulfurization.
  • Product purification often necessitates column chromatography due to byproduct formation.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

Method Yield (%) Purity (%) Reaction Time Scalability
Knoevenagel + Thionation 60–75 95–98 24–48 h Moderate
One-Pot DBU Catalysis 80–90 97–99 12–24 h High
H₂S Thioamidation 65–78 90–95 6–8 h Low

Critical Observations:

  • The one-pot DBU method offers superior yields and scalability, making it preferable for industrial applications.
  • H₂S-based routes, while environmentally favorable, require specialized equipment for handling toxic gases.

Mechanistic Considerations and Side Reactions

Byproduct Formation in Thionation

Excessive P₄S₁₀ or prolonged heating can lead to over-thionation, producing sulfides or thiolactams. Monitoring reaction progress via thin-layer chromatography (TLC) is essential.

Steric Effects in Cycloheptylidene Formation

The seven-membered cycloheptylidene ring introduces steric hindrance, slowing condensation kinetics compared to smaller cyclohexylidene analogs. Elevated temperatures (≥80°C) mitigate this effect.

Industrial-Scale Production Insights

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

  • Residence Time: 30–60 minutes
  • Catalyst Recycling: DBU recovery via distillation
  • Purification: Crystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

Cyano(cycloheptylidene)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thioamide group to a thiol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Cyano(cycloheptylidene)ethanethioamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyano(cycloheptylidene)ethanethioamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thioamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Cycloalkylidene Thioamides

Cycloalkylidene groups (e.g., cyclopentylidene, cyclohexylidene) are critical in modulating reactivity and stability. Evidence from reduction studies of cyanoesters with cycloalkylidene substituents (e.g., cycloheptylidene) reveals distinct product distributions. For example:

Cycloalkylidene Group Monomer Yield (%) Dimer Yield (%)
Cyclopentylidene 63 21
Cyclohexylidene 79 13
Cycloheptylidene 84 6
Decahydronaphthylidene 72 12

Data adapted from reduction reactions using Al-Hg amalgam

The cycloheptylidene group demonstrates superior monomer selectivity (84%) compared to smaller rings, likely due to reduced ring strain and enhanced steric compatibility. This suggests that Cyano(cycloheptylidene)ethanethioamide may exhibit greater synthetic utility in monomeric form than its cyclopentylidene or cyclohexylidene analogs.

Functional Group Comparisons: Thioamides vs. Hydrazides

Thioamides and hydrazides differ in their functional groups (C=S vs. N-NH), leading to divergent biological and chemical behaviors. For instance, cycloheptylidene-containing hydrazides (e.g., isonicotinic acid-1-cycloheptylidene hydrazides) exhibit potent antimicrobial activity against Mycobacterium tuberculosis (MIC: 1.6–3.1 µg/mL) and RNA viruses . In contrast, thioamides like this compound are primarily used in peptide synthesis due to their ability to resist proteolysis and stabilize secondary structures .

Key Differences :

  • Lipophilicity (log P) : Thioamides generally have higher log P values than hydrazides, enhancing membrane permeability .
  • Reactivity : Thioamides participate in ynamide-mediated couplings under mild conditions (e.g., room temperature, 12 h), whereas hydrazides often require acidic/basic activation .

Q & A

Q. How to integrate interdisciplinary data (e.g., chemical, biological, computational) into a cohesive risk assessment?

  • Methodological Answer : Develop a weight-of-evidence (WoE) framework, assigning confidence scores to each dataset based on reliability (e.g., OECD/GLP compliance) and relevance (e.g., in vivo vs. in vitro). Use probabilistic modeling to estimate combined uncertainties. Publish full datasets in FAIR-aligned repositories for peer validation .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueParameters MeasuredValidation CriteriaReference
NMRStructural elucidationSignal integration, coupling constants
HPLC-UVPurity, degradation productsRetention time ±2%, RSD <1%
DFT CalculationsReaction mechanismsΔG < 5 kcal/mol vs. experimental

Q. Table 2. Common Pitfalls in Thermal Stability Studies

PitfallMitigation StrategyReference
Inconsistent heating ratesStandardize to 10°C/min (ISO 11358)
Sample mass variabilityUse 5–10 mg aliquots in triplicate
Humidity control failurePre-equilibrate samples in desiccators

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